(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl and phenyl group, and a piperazine ring substituted with a pyrimidine derivative. The intricate structure suggests its potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and methyl groups. The piperazine ring is then synthesized separately and functionalized with the pyrimidine derivative. Finally, the two moieties are coupled under specific reaction conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-(((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to these similar compounds, (1-Methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone stands out due to its unique combination of a pyrazole and piperazine ring system. This structural feature may confer distinct biological activities and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1-methyl-3-phenylpyrazol-4-yl)-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-16(2)19-9-10-23-22(24-19)28-13-11-27(12-14-28)21(29)18-15-26(3)25-20(18)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWNNSJHBRWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N2CCN(CC2)C(=O)C3=CN(N=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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